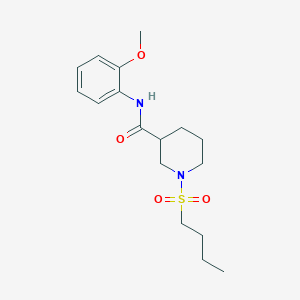

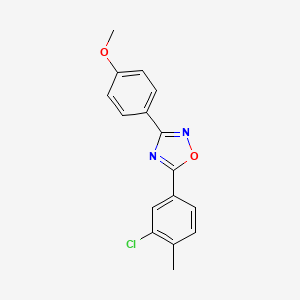

![molecular formula C15H16FN3O3S2 B5559368 4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)

4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves connecting reactions between thiadiazol and N-substituted piperazine, showcasing the versatility and adaptability of piperazine derivatives in chemical synthesis. Optimal conditions for these syntheses include the use of acetonitrile as a solvent and triethylamine as an acid acceptor, yielding significant results under relatively mild conditions (Wu Qi, 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-phenyl-piperazine-1-sulfonamide, has been elucidated through X-ray crystallography, revealing crystallization in monoclinic systems. The structures exhibit layers of polar regions enclosed by hydrogen bonds and hydrophobic regions characterized by π-π stacking interactions, highlighting the structural diversity and complexity of these molecules (M. Berredjem et al., 2010).

Chemical Reactions and Properties

Rapid synthesis methods have been developed for piperazine formation, demonstrating the chemical reactivity and potential modifications of piperazine-based compounds. These methods have been applied in the preparation of precursors for positron emission tomography studies, indicating the importance of chemical reactions in enhancing the utility of such compounds (M. Collins et al., 1992).

Physical Properties Analysis

While specific studies on the physical properties of 4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide are not readily available, research on similar compounds provides insights into their characteristics. For instance, piperazine derivatives' solubility, crystallinity, and thermal stability are crucial for their application in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different substrates, the stability of the compounds under various conditions, and their interaction with biological targets, are pivotal. For example, sulfonamide derivatives exhibit significant inhibitory activity against carbonic anhydrase enzymes, showcasing the potential therapeutic applications of these molecules (C. Congiu et al., 2015).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

Research has shown that derivatives of piperazine, including structures similar to 4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide, exhibit antibacterial properties. For instance, a study by Wu Qi (2014) on piperazine derivatives demonstrated notable antibacterial activities against various pathogens, suggesting potential applications in fighting bacterial infections (Wu Qi, 2014).

Enantioselective Catalysis

Piperazine derivatives have been used as highly enantioselective Lewis basic catalysts in chemical reactions. Zhouyu Wang et al. (2006) explored the use of l-Piperazine-2-carboxylic acid derived N-formamides, highlighting the critical role of the arene sulfonyl group for achieving high enantioselectivity, relevant in the synthesis of various chemical compounds (Wang et al., 2006).

Radio-Tracer Development

Derivatives of piperazine, such as 4-fluorophenylpiperazine, have been used in the development of radio-tracers for medical imaging. M. Haka et al. (1989) reported on the use of aromatic nucleophilic substitution for creating radio-tracers, implying potential applications in diagnostic imaging and research (Haka et al., 1989).

Crystallography and Molecular Structure Analysis

The structure of compounds like 4-phenyl-piperazine-1-sulfonamide has been determined using X-ray crystallography. Research by M. Berredjem et al. (2010) on such compounds provides valuable insights into their molecular structure, crucial for understanding their chemical behavior and potential applications (Berredjem et al., 2010).

Antiproliferative Agents in Cancer Research

Piperazine derivatives have been studied for their antiproliferative activities against cancer cell lines. Dongjun Fu et al. (2017) synthesized sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, showing significant activity against various cancer cell lines, indicating potential use in cancer treatment (Fu et al., 2017).

Eigenschaften

IUPAC Name |

4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S2/c16-11-1-3-12(4-2-11)18-5-7-19(8-6-18)24(21,22)13-9-14(15(17)20)23-10-13/h1-4,9-10H,5-8H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWZSOECPSORD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CSC(=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)

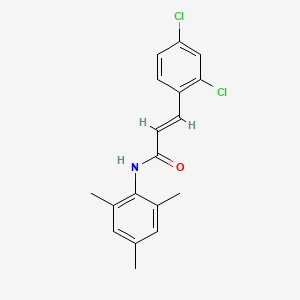

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)

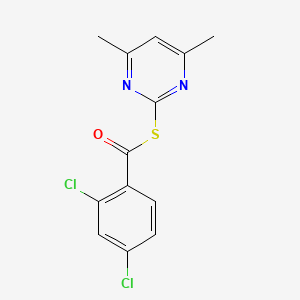

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5559332.png)

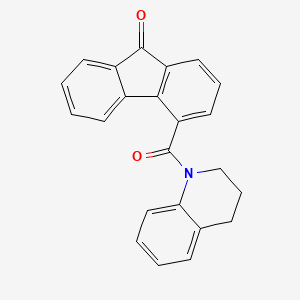

![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)